EINECS 235-713-8 refers to a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances. This inventory was established to catalog substances that were commercially available within the European Community between January 1, 1971, and September 18, 1981. The inclusion of a substance in this inventory indicates that it is considered a phase-in substance under the Registration, Evaluation, Authorization, and Restriction of Chemicals regulation (REACH) .
EINECS 235-713-8 is classified based on its chemical properties and potential hazards. The classification and labeling of chemicals are regulated under the Classification, Labelling and Packaging Regulation (CLP), which requires that substances are correctly identified and labeled to ensure safe handling .
The synthesis of EINECS 235-713-8 involves various chemical processes that may include organic synthesis techniques such as condensation reactions, hydrolysis, or other organic transformations. Specific methods can vary depending on the desired purity and yield of the final product.
While detailed synthetic routes for EINECS 235-713-8 are not explicitly provided in the available literature, common techniques in organic synthesis such as refluxing reactants, utilizing catalysts for reaction enhancement, and employing distillation for purification are typically employed. The choice of solvents and reaction conditions would depend on the specific functional groups present in the compound.
The molecular structure of EINECS 235-713-8 can be represented using structural formulas that depict the arrangement of atoms within the molecule. This includes identifying functional groups, bonding types (single, double bonds), and stereochemistry if applicable.
Molecular data such as molecular weight, empirical formula, and specific bond lengths or angles would be derived from experimental studies or computational chemistry models. For instance, databases like the Chemical Abstracts Service provide extensive details on molecular structures.
EINECS 235-713-8 can undergo various chemical reactions typical for organic compounds. These may include:
The specifics of these reactions would depend on the functional groups present in EINECS 235-713-8. Reaction conditions such as temperature, pressure, and catalysts play a crucial role in determining reaction pathways and product distributions .
The mechanism of action for EINECS 235-713-8 involves understanding how it interacts at a molecular level with other substances. This could include:
Kinetic studies may provide insights into activation energies and rate constants associated with these reactions, often modeled using Arrhenius equations to predict behavior under varying conditions .
Physical properties such as melting point, boiling point, solubility in various solvents, and density are critical for practical applications. These properties can be determined through experimental measurements or referenced from chemical databases.
Chemical properties include reactivity with acids or bases, stability under heat or light exposure, and potential hazards associated with handling EINECS 235-713-8.
Relevant data includes:
EINECS 235-713-8 serves various scientific uses depending on its chemical nature. Common applications may include:
Tin-silver (Sn-Ag) alloy systems represent a critical category of lead-free materials with significant applications in electronics and metallurgy. The theoretical underpinnings of these systems revolve around intermetallic compound formation, eutectic solidification behavior, and phase equilibria, all governed by the complex thermodynamic and structural interactions between tin and silver atoms. This section examines the fundamental principles dictating the behavior of Sn-Ag systems, focusing on the Ag₃Sn intermetallic phase central to the Einecs 235-713-8 designation.
Intermetallic compounds (IMCs) in Sn-Ag alloys arise from stoichiometric interactions between Ag and Sn atoms, forming ordered crystal structures distinct from their parent metals. The primary IMC, Ag₃Sn, crystallizes in an orthorhombic structure (space group Pnma), where covalent and ionic bonding components coexist with metallic electron delocalization. This directional bonding results in high mechanical strength but inherent brittleness, profoundly influencing solder joint reliability [1] [3].
Formation proceeds via nucleation and growth kinetics during solidification or solid-state aging:
Table 1: Key Crystallographic and Kinetic Properties of Ag₃Sn
| Property | Value | Measurement Method |
|---|---|---|
| Crystal Structure | Orthorhombic | XRD [1] |
| Space Group | Pnma | Rietveld Refinement [6] |
| Lattice Parameters (Å) | a=4.78, b=5.76, c=5.18 | Electron Diffraction [1] |
| Activation Energy (kJ/mol) | 58.2 ± 3.1 | Isothermal Aging [3] |
Minor alloying elements (e.g., Ni, Al) alter IMC morphology by adsorbing at growth fronts or forming secondary phases (e.g., (Cu,Ni)₆Sn₅). For instance, 0.05 wt.% Ni refines Ag₃Sn platelets, enhancing mechanical resilience [3].
The Ag-Sn eutectic is a classic binary system characterized by the reaction: L ↔ (Sn) + Ag₃Sn at 221°C. CALPHAD (CALculation of PHAse Diagrams) methodology optimizes thermodynamic parameters to model phase equilibria and reaction enthalpies. The liquid phase is modeled as a substitutional solution with excess Gibbs energy described by the Redlich-Kister-Muggianu polynomial:$$G{ex} = x{Ag}x{Sn} \sum{j} L^{(j)}{Ag,Sn}(x{Ag} - x{Sn})^j$$where $L^{(j)}{Ag,Sn}$ are binary interaction parameters [2] [4] [7].
Critical eutectic parameters include:
Table 2: Experimentally Validated Eutectic Parameters in Ag-Sn Systems
| Parameter | Value | Source |
|---|---|---|
| Eutectic Temperature (°C) | 221.0 ± 0.2 | DTA [7] |
| Ag Concentration (wt.%) | 3.5 ± 0.1 | EPMA [7] |
| Gibbs Energy of Liquid (J/mol) | ΔG = -2,140 + 0.42*T | CALPHAD [4] |
Ternary extensions (e.g., Sn-Ag-Cu) exhibit pseudobinary eutectics. For Sn-3.5Ag-0.9Cu, the eutectic reaction L ↔ (Sn) + Ag₃Sn + Cu₆Sn₅ occurs at 217°C, verified via differential thermal analysis (DTA) and thermodynamic simulation [2] [7].
Early Ag-Sn phase diagrams (pre-1980s) relied on limited thermal and microstructural data. Key historical inaccuracies included:
Contemporary diagrams integrate advanced computational and experimental tools:
Table 3: Evolution of Ag-Sn Phase Diagram Features
| Feature | Historical Data | Contemporary Data | Method of Correction |
|---|---|---|---|
| Ag₃Sn Formation | Peritectic (P) | Congruent Melting (C) | High-Temperature XRD [1] |
| Eutectic Ag (wt.%) | 3.8 ± 0.2 | 3.5 ± 0.1 | EPMA [7] |
| β-Sn ↔ α-Sn Transition (°C) | Not Included | 13.2 | Resistivity [4] |
Quaternary systems (e.g., Ag-Ni-Sn-S) reveal multicomponent IMCs like Ag₂NiSnS₄, modeled via ab initio DFT calculations combined with EMF triangulation [6].
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